Rubrenolide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

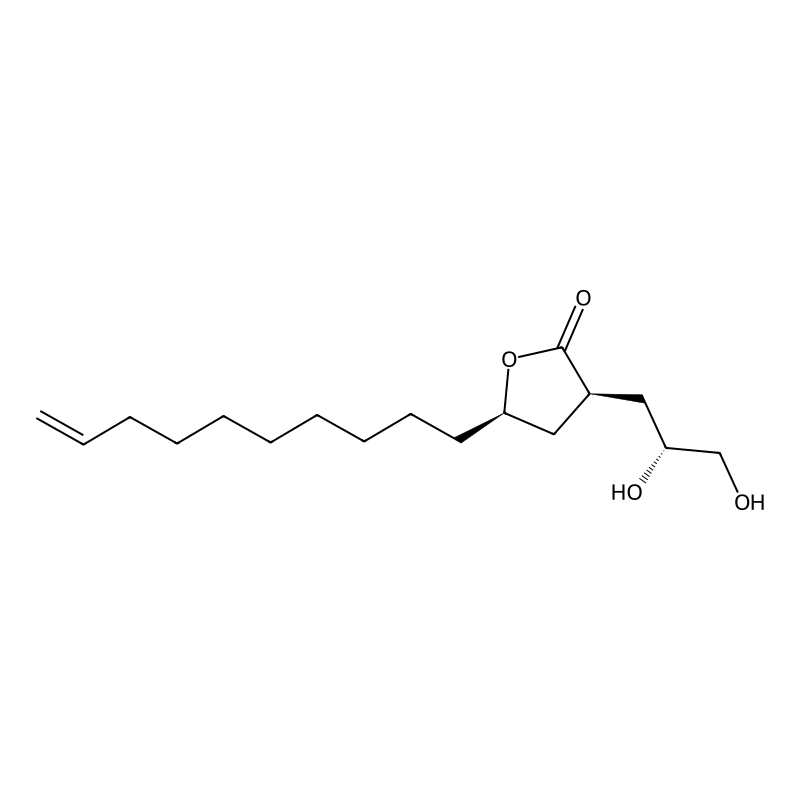

Rubrenolide is a naturally occurring compound classified as a γ-lactone, which is characterized by its cyclic ester structure. This compound is derived from the plant species Sextonia rubra, a member of the Lauraceae family. The structure of Rubrenolide includes a unique combination of an alkene and an alkyne, contributing to its distinctive chemical properties and biological activities. Its molecular formula is , and it exhibits a specific stereochemistry that has been the subject of detailed study and revision in the literature .

Research has indicated that Rubrenolide possesses various biological activities, including antimicrobial and antifungal properties. Its structure allows it to interact with biological membranes, potentially leading to disruptions in microbial growth. Additionally, studies have suggested that Rubrenolide may exhibit cytotoxic effects against certain cancer cell lines, making it a compound of interest in medicinal chemistry and pharmacology .

The synthesis of Rubrenolide has been approached through several methods:

- Total Synthesis: The total synthesis involves starting from achiral allylic alcohols, which are converted into α,β-epoxy diazomethyl ketones. These intermediates are then subjected to stereospecific irradiation to yield Rubrenolide .

- Photo-Induced Rearrangement: This method utilizes light to induce structural changes in precursors, facilitating the formation of Rubrenolide through rearrangements that lead to its characteristic lactone structure .

- Biosynthetic Pathways: Investigations into natural biosynthetic pathways have revealed that Rubrenolide can be synthesized from 2-hydroxysuccinic acid and other precursors found in Sextonia rubra, providing insights into its natural production .

Rubrenolide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be explored for developing new antimicrobial or anticancer agents.

- Agriculture: Its antifungal properties could be utilized in crop protection products.

- Natural Product Chemistry: As a naturally occurring compound, it serves as a model for studying γ-lactone chemistry and synthesis techniques.

Interaction studies involving Rubrenolide have focused on its effects on biological systems. For instance, research has demonstrated that Rubrenolide can alter membrane permeability in microbial cells, leading to cell lysis and death. Additionally, studies on its interaction with cancer cell lines have shown promising results regarding its cytotoxicity, suggesting potential therapeutic applications .

Rubrenolide shares structural similarities with several other compounds within the γ-lactone category. Here are some comparable compounds:

Rubrenolide's uniqueness lies in its specific stereochemistry and the combination of alkene and alkyne functionalities, which differentiate it from these similar compounds. Its synthesis methods also highlight innovative approaches in organic chemistry that are not as prevalent for other γ-lactones.

The constitutional assignment of rubrenolide, a naturally occurring gamma-lactone originally isolated from Nectandra rubra and subsequently from Sextonia rubra wood, has been accomplished through comprehensive Nuclear Magnetic Resonance spectroscopic analysis and complementary crystallographic studies [1] [2]. The molecular structure features a gamma-lactone ring system with three stereogenic centers and a long aliphatic side chain containing terminal alkene functionality [1].

The overall structure and absolute stereochemistry of rubrenolide were initially established by Franca and colleagues through Nuclear Magnetic Resonance studies in 1977 [1] [3]. These pioneering investigations utilized both proton and carbon-13 Nuclear Magnetic Resonance techniques to elucidate the constitutional framework of this complex natural product [4]. The gamma-lactone core structure was definitively assigned through characteristic carbonyl resonances in the carbon-13 Nuclear Magnetic Resonance spectrum, appearing in the expected range of 170-185 parts per million for lactone carbonyls [5] [6].

Table 1: Key Nuclear Magnetic Resonance Data for Rubrenolide

| Position | Carbon-13 Chemical Shift (ppm) | Proton Multiplicity | Assignment |

|---|---|---|---|

| C-1 (Lactone C=O) | 180.4 | - | Quaternary carbon |

| C-2 | 79.9 | m | Methine carbon |

| C-3 | 39.3 | m | Methylene carbon |

| C-4 | 70.6 | m | Methine carbon |

| C-5 | 35.9 | m | Methylene carbon |

| Terminal C=C | 139.1, 114.1 | m | Alkene carbons |

The constitutional assignment was further validated through two-dimensional Nuclear Magnetic Resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence experiments [2]. These advanced spectroscopic methods provided crucial connectivity information, establishing the precise arrangement of the carbon skeleton and confirming the presence of the characteristic gamma-lactone moiety [2].

X-ray crystallographic analysis has played a complementary role in structural validation, though direct crystallographic studies of rubrenolide itself have been limited due to its physical properties [7] [8]. However, synthetic intermediates and related compounds have been subjected to X-ray analysis to confirm stereochemical assignments and validate synthetic approaches [1]. The application of X-ray crystallography to determine absolute configuration relies on anomalous dispersion effects, which can be challenging for compounds containing only light atoms such as carbon, hydrogen, and oxygen [9].

Absolute Configuration Determination Through Total Synthesis

The absolute configuration of rubrenolide has been definitively established through multiple total synthesis approaches, with the most significant contribution coming from the stereochemical revision provided by Zwanenburg and colleagues [10] [11]. This work represented a crucial correction to the originally proposed stereochemical assignment and demonstrated the power of total synthesis in absolute configuration determination [10].

The initial stereochemical assignment by Franca and coworkers was later found to be incorrect, necessitating a comprehensive revision through synthetic studies [1] [10]. Zwanenberg's group accomplished the total synthesis of rubrenolide and demonstrated that the correct absolute configuration differed from the originally proposed structure [10] [11]. This synthetic approach employed a convergent strategy that allowed for the controlled installation of all three stereogenic centers with high diastereoselectivity [10].

Table 2: Synthetic Approaches to Rubrenolide Absolute Configuration

| Research Group | Year | Key Strategy | Stereochemical Outcome |

|---|---|---|---|

| Franca et al. | 1977 | Nuclear Magnetic Resonance Analysis | Initial assignment (later revised) |

| Taylor et al. | 1991 | Synthetic approach to rubrynolide | Preliminary synthetic studies |

| Zwanenburg et al. | 2004 | Total synthesis and revision | Correct absolute configuration |

| Fujioka et al. | 2005-2008 | Asymmetric synthesis via iodoetherification | Confirmed configuration |

| Madda et al. | 2014 | Stereoselective synthesis | Validated stereochemistry |

The Fujioka group subsequently reported an elegant asymmetric total synthesis of both rubrenolide and its alkyne analogue rubrynolide using iodoetherification of sigma-symmetric diene acetals as a key transformation [1] [12]. This synthetic route provided additional confirmation of the revised stereochemical assignment and demonstrated the utility of modern asymmetric methodologies in natural product synthesis [1].

More recently, Madda and colleagues developed a highly stereoselective synthetic route employing Evans alkylation and asymmetric Corey-Bakshi-Shibata reduction to establish the required stereogenic centers [1]. Their approach utilized Horner-Wadsworth-Emmons olefination to construct the side chain and 2,2,6,6-tetramethyl-1-piperidinyloxy radical/bis(acetoxy)iodobenzene-mediated lactonization for final ring closure [1]. The synthetic material displayed spectroscopic and optical rotation data in excellent agreement with natural rubrenolide, providing definitive confirmation of the absolute configuration [1].

Stereochemical Revisions and Controversies in Literature

The stereochemical assignment of rubrenolide has undergone significant revision since its initial structural elucidation, highlighting the challenges inherent in absolute configuration determination for complex natural products [10] [11]. The original stereochemical proposal by Franca and colleagues, while groundbreaking in establishing the basic constitutional framework, contained errors that were only corrected through subsequent synthetic investigations [10] [4].

The primary controversy arose from the limitations of Nuclear Magnetic Resonance spectroscopy alone in determining absolute stereochemistry [10]. While Nuclear Magnetic Resonance techniques excel at establishing constitutional connectivity and relative stereochemistry, the assignment of absolute configuration requires additional experimental evidence or comparison with synthetic materials of known configuration [13] [14].

Table 3: Timeline of Stereochemical Revisions

| Year | Research Group | Contribution | Significance |

|---|---|---|---|

| 1971 | Franca et al. | Initial isolation and structure | First structural proposal |

| 1977 | Franca et al. | Nuclear Magnetic Resonance-based assignment | Constitutional framework established |

| 1991 | Taylor et al. | Synthetic studies on rubrynolide | Early synthetic investigations |

| 2004 | Zwanenburg et al. | Total synthesis and revision | Correct absolute configuration determined |

| 2005-2014 | Multiple groups | Confirmatory syntheses | Validation of revised structure |

The revision process was complicated by the close structural relationship between rubrenolide and rubrynolide, which differ only in the terminal functionality of the aliphatic side chain [1] [15]. Rubrynolide contains a terminal alkyne group while rubrenolide features a terminal alkene, and both compounds were initially isolated from the same natural source [1] [16]. This structural similarity led to potential confusion in the literature regarding their respective stereochemical assignments [15] [16].

The stereochemical revision of rubrenolide also had implications for understanding the biosynthetic relationship between these gamma-lactones [2]. Recent biosynthetic investigations using time-of-flight secondary ion mass spectrometry imaging have provided new insights into the metabolic pathways leading to rubrenolide and rubrynolide formation in Sextonia rubra wood [2] [17]. These studies suggest a revised biosynthetic pathway involving the reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid, contrary to previous proposals of a single polyketide precursor [2].

The application of Time-of-Flight Secondary Ion Mass Spectrometry tandem mass spectrometry imaging represents a revolutionary advancement in studying the biosynthetic pathways of secondary metabolites within their native cellular environments. This sophisticated analytical technique has provided unprecedented insights into the spatial distribution and cellular localization of rubrenolide and its biosynthetic intermediates in Sextonia rubra wood tissues [1] [2].

Technical Specifications and Instrumentation

Time-of-Flight Secondary Ion Mass Spectrometry tandem mass spectrometry imaging employs highly sophisticated instrumentation capable of achieving subcellular resolution analysis. The technique utilizes a commercial Time-of-Flight Secondary Ion Mass Spectrometry IV instrument equipped with bismuth liquid metal ion guns and argon cluster ion sources [2]. The primary ion source consists of bismuth cluster ions operating at twenty-five kiloelectron volts, providing the necessary energy for surface ionization while maintaining molecular integrity [2].

The spatial resolution achieved in rubrenolide localization studies reaches approximately four hundred nanometers lateral resolution, enabling precise identification of metabolite distribution within individual plant cells [1] [2]. Mass resolution capabilities extend to mass-to-delta-mass ratios of approximately ten thousand at mass-to-charge ratio 922, ensuring accurate molecular identification and structural characterization [2]. Analysis areas typically range from one hundred fifty micrometers by one hundred fifty micrometers to four hundred micrometers by four hundred micrometers, allowing comprehensive tissue coverage while maintaining high-resolution imaging [2].

Cellular and Subcellular Distribution Patterns

The Time-of-Flight Secondary Ion Mass Spectrometry tandem mass spectrometry imaging analysis has revealed that rubrenolide exhibits highly specific cellular localization patterns within Sextonia rubra wood tissues. The compound demonstrates preferential accumulation in ray parenchyma cells, oil cells, and tyloses-occluded vessels throughout the wood structure [1] [2]. This distribution pattern suggests that biosynthesis occurs within specialized cellular compartments that possess the necessary enzymatic machinery for γ-lactone formation.

Two-dimensional and three-dimensional mass spectrometry imaging at the subcellular level has demonstrated that putative biosynthetic γ-lactone intermediates colocalize with rubrenolide in identical cell types [1] [2]. This spatial correlation provides compelling evidence that the entire biosynthetic pathway occurs within the same cellular environments, supporting the proposed metabolic network for rubrenolide formation. The colocalization of intermediates and final products indicates coordinated biosynthetic processes within these specialized cells.

The distribution patterns vary across different wood tissue types, with distinct localization observed in sapwood, transition zone, and heartwood regions. In sapwood tissues, rubrenolide and related γ-lactones are primarily detected in ray parenchyma cells and tyloses [2]. The transition zone exhibits increased concentrations in oil cells, while heartwood shows predominant localization in tyloses structures [2]. This tissue-specific distribution suggests developmental regulation of biosynthetic processes during heartwood formation.

Three-Dimensional Spatial Analysis

Advanced three-dimensional Time-of-Flight Secondary Ion Mass Spectrometry imaging has been achieved through dual beam depth profiling methodologies, providing unprecedented insights into the in-depth distribution of rubrenolide and its biosynthetic intermediates [2]. The technique employs argon cluster ion sources for controlled material removal, enabling layer-by-layer analysis with minimal sample damage. Sputter depths reaching 2.42 micrometers have been achieved with sputter doses of 1.38 × 10¹⁶ ions per square centimeter [2].

Three-dimensional reconstruction reveals that metabolite distribution extends throughout the depth of specialized cells, rather than being confined to surface layers [2]. This finding indicates that biosynthetic processes occur throughout the cellular volume, suggesting active metabolic production rather than passive accumulation. The volumetric distribution patterns support the hypothesis that these cells serve as active biosynthetic factories for γ-lactone production.

| Parameter | Specification | Application |

|---|---|---|

| Spatial Resolution | ~400 nm lateral resolution | Subcellular localization |

| Mass Resolution | m/Δm ~10,000 at m/z 922 | Molecular identification |

| Analysis Area | 150-400 μm × 150-400 μm | Tissue coverage |

| Sputter Depth | 2.42 μm | 3D analysis |

| Target Cell Types | Ray parenchyma, oil cells, tyloses | Specialized compartments |

Proposed Biosynthetic Route from Polyketide Precursors

Recent investigations utilizing Time-of-Flight Secondary Ion Mass Spectrometry tandem mass spectrometry imaging have led to a fundamental revision of the proposed biosynthetic pathway for rubrenolide formation. The traditional mechanism, originally proposed by Gottlieb, suggested a single polyketide precursor undergoing Favorsky-type rearrangement to form cyclopropanone intermediates [3]. However, comprehensive analysis of biosynthetic intermediates and their spatial distribution has revealed a more complex pathway involving multiple distinct precursors.

Revised Biosynthetic Mechanism

The revised biosynthetic route proposes that rubrenolide formation initiates through the reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid, representing a departure from the single polyketide precursor model [1] [3]. This alternative pathway involves an initial esterification reaction followed by aldol-type ring closure between the β-keto ester enol and the carboxyl group of the succinic acid derivative to form the characteristic γ-lactone ring structure [1].

The proposed mechanism proceeds through several distinct stages. Initial condensation between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid produces a β-keto ester intermediate that undergoes intramolecular cyclization. The cyclization process involves nucleophilic attack by the enolate form of the β-keto ester on the carboxyl carbon of the succinic acid moiety, resulting in γ-lactone formation with concomitant elimination of water [1].

Subsequent enzymatic modifications include reduction, oxidation, and acetylation steps that produce various γ-lactone intermediates. These intermediates have been detected and characterized through Time-of-Flight Secondary Ion Mass Spectrometry tandem mass spectrometry imaging, providing direct evidence for the proposed pathway [1] [2]. The stereoselectivity observed in the final products suggests highly controlled enzymatic processes that maintain specific spatial arrangements of functional groups.

Polyketide Synthase Involvement

While the revised pathway proposes alternative precursors, polyketide synthase systems likely remain involved in the formation of the 3-oxotetradecanoic acid precursor. Polyketide synthases are complex multienzyme systems that catalyze the biosynthesis of polyketide chains through iterative condensation reactions using acetyl coenzyme A and malonyl coenzyme A building blocks [4] [5].

The polyketide synthase machinery involved in rubrenolide biosynthesis likely follows the standard mechanism of chain initiation, elongation, and modification. The process begins with loading of the starter unit, typically acetyl coenzyme A, onto the acyl carrier protein domain of the starter module [5] [6]. Sequential condensation reactions with malonyl coenzyme A or methylmalonyl coenzyme A extender units, catalyzed by ketosynthase domains, progressively elongate the polyketide chain [5] [6].

Each condensation cycle involves specific domain functions including acyltransferase domains for substrate selection, ketosynthase domains for carbon-carbon bond formation, and optional processing domains such as ketoreductase, dehydratase, and enoylreductase for structural modifications [5] [7]. The coordinated action of these domains produces the specific polyketide precursor required for subsequent γ-lactone formation.

Intermediate Characterization and Evidence

Multiple biosynthetic intermediates have been identified and characterized through combined Time-of-Flight Secondary Ion Mass Spectrometry tandem mass spectrometry imaging and liquid chromatography-mass spectrometry analyses. γ-Lactone 2 (molecular formula C₂₁H₃₂O₆) and γ-lactone 3 (molecular formula C₂₁H₃₄O₆) represent key acetylated intermediates containing terminal alkyne and alkene functionalities, respectively [1] [2].

Additional intermediates including γ-lactones 6, 7, 8, and 9 have been detected in sapwood extracts, providing evidence for the proposed biosynthetic network [1]. These compounds exhibit structural relationships consistent with the revised pathway, showing progressive modifications from initial cyclization products to final rubrenolide formation. The detection of multiple intermediates supports the complexity of the biosynthetic process and suggests tight metabolic regulation.

Mass spectrometric fragmentation patterns of these intermediates show characteristic losses corresponding to acetate groups (-42 amu and -60 amu) and hydrocarbon chain fragmentations with regular 12 or 14 amu intervals [2]. These fragmentation patterns provide structural confirmation and support the proposed biosynthetic relationships between intermediates.

| Intermediate | Molecular Formula | Role in Pathway | Detection Method |

|---|---|---|---|

| 2-Hydroxysuccinic acid | C₄H₆O₅ | Initial precursor | Proposed |

| 3-Oxotetradecanoic acid | C₁₄H₂₆O₃ | Polyketide precursor | Proposed |

| γ-Lactone 2 | C₂₁H₃₂O₆ | Acetylated intermediate | TOF-SIMS MS/MS |

| γ-Lactone 3 | C₂₁H₃₄O₆ | Acetylated intermediate | TOF-SIMS MS/MS |

| Rubrenolide | C₁₇H₃₀O₄ | Final product | Multiple methods |

Role of 2-Hydroxysuccinic Acid in Lactone Formation

The involvement of 2-hydroxysuccinic acid in lactone formation represents a critical mechanistic element in the revised biosynthetic pathway for rubrenolide. This compound, also known as malic acid or 2-hydroxybutanedioic acid, serves as a crucial precursor that facilitates γ-lactone ring closure through specific chemical transformations [1] [8].

Chemical Properties and Reactivity

2-Hydroxysuccinic acid possesses unique structural features that make it particularly suitable for lactone formation reactions. The molecule contains both a carboxylic acid functionality and a secondary hydroxyl group positioned on the α-carbon adjacent to one of the carboxyl groups [8]. This structural arrangement provides the necessary chemical reactivity for intramolecular cyclization reactions that lead to lactone ring formation.

The hydroxyl group in 2-hydroxysuccinic acid can participate in nucleophilic reactions, while the carboxylic acid groups can serve as electrophilic centers for condensation reactions. The spatial relationship between these functional groups facilitates intramolecular interactions that promote cyclization processes. Additionally, the acid-base properties of the molecule allow for proton transfer reactions that can stabilize ionic intermediates during the cyclization process [9].

Under appropriate reaction conditions, 2-hydroxysuccinic acid can undergo dehydration reactions that result in lactone formation. The process typically involves protonation of the hydroxyl group, followed by elimination of water and subsequent nucleophilic attack by the remaining hydroxyl oxygen on the carbonyl carbon of the carboxylic acid group [9]. This mechanism results in the formation of a five-membered γ-lactone ring with concomitant release of water.

Mechanistic Role in Rubrenolide Biosynthesis

In the proposed rubrenolide biosynthetic pathway, 2-hydroxysuccinic acid functions as a key structural component that facilitates γ-lactone ring formation through aldol-type condensation reactions [1]. The initial step involves esterification of 2-hydroxysuccinic acid with the 3-oxotetradecanoic acid precursor, creating a β-keto ester intermediate that retains the hydroxyl functionality necessary for subsequent cyclization.

The cyclization mechanism proceeds through enolate formation at the β-position of the keto ester, followed by intramolecular aldol condensation with the carboxyl group of the 2-hydroxysuccinic acid moiety [1]. This process results in formation of the characteristic γ-lactone ring structure found in rubrenolide and related compounds. The reaction is likely catalyzed by specific enzymes that provide the necessary stereochemical control to produce the observed (2R,4R,2'R) stereoisomer configuration [1].

The role of 2-hydroxysuccinic acid extends beyond simple structural contribution, as it appears to direct the regioselectivity and stereoselectivity of the cyclization process. The specific positioning of the hydroxyl group and carboxylic acid functionalities creates a defined molecular scaffold that constrains the possible conformational arrangements during cyclization, thereby ensuring formation of the correct stereoisomer [1].

Precedent in Natural Product Biosynthesis

The involvement of 2-hydroxysuccinic acid in lactone formation finds precedent in several well-characterized biosynthetic systems. The biosynthesis of carolic and carlosic acids in Penicillium charlesii has been demonstrated to involve 2-hydroxysuccinic acid through ¹⁴C isotopic enrichment studies [3] [10]. These investigations provided direct experimental evidence for the incorporation of 2-hydroxysuccinic acid into γ-lactone natural products.

Similar mechanisms have been observed in ascorbic acid biosynthesis, where 2-hydroxysuccinic acid derivatives participate in γ-lactone ring formation through enzymatic lactonization processes [11]. The senescence marker protein-30/gluconolactonase catalyzes the formation of γ-lactone rings in L-gulonate during ascorbic acid biosynthesis, demonstrating the widespread occurrence of such cyclization reactions in biological systems [11].

The formation of various γ-lactones through hydroxysuccinic acid-mediated cyclization has been documented in multiple microbial systems [12] [13]. These examples demonstrate that the proposed mechanism for rubrenolide biosynthesis follows established precedents in natural product chemistry and represents a biologically plausible pathway for γ-lactone formation.

Enzymatic Considerations

The cyclization of 2-hydroxysuccinic acid derivatives to form γ-lactones likely requires specific enzymatic catalysis to achieve the observed stereoselectivity and efficiency. Potential enzyme classes that could catalyze such transformations include lactonases, esterases, or specialized cyclases that facilitate intramolecular condensation reactions [11] [14].

The enzymatic requirements for 2-hydroxysuccinic acid-mediated lactone formation include substrate binding specificity, appropriate active site geometry for facilitating cyclization, and mechanisms for controlling stereochemical outcomes [11]. These enzymes must also coordinate with other components of the biosynthetic pathway to ensure proper substrate channeling and metabolic flux control.

Recent studies on β-lactone synthetases have revealed that enzymes capable of cyclizing hydroxy acid substrates employ adenylation mechanisms to activate the carboxyl group for cyclization [15] [14]. Similar enzymatic strategies may be employed in γ-lactone formation, suggesting that the enzymes involved in rubrenolide biosynthesis may utilize adenosine triphosphate-dependent activation mechanisms to facilitate cyclization of 2-hydroxysuccinic acid derivatives.

| System | Lactone Product | Mechanism | Evidence |

|---|---|---|---|

| Penicillium charlesii | Carolic/Carlosic acids | Direct incorporation | ¹⁴C studies |

| Sextonia rubra | Rubrenolide | Aldol-type cyclization | TOF-SIMS imaging |

| Ascorbic acid pathway | L-Ascorbic acid | Enzymatic lactonization | Structural studies |

| General systems | γ-Butyrolactones | Intramolecular esterification | Multiple studies |